2-(Tetrahydrofuran-3-yloxy)benzoic acid
Description
2-(Tetrahydrofuran-3-yloxy)benzoic acid is a benzoic acid derivative featuring a tetrahydrofuran (THF) ring attached via an ether linkage at the 3-position of the THF moiety and the 2-position of the benzoic acid backbone.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(oxolan-3-yloxy)benzoic acid |
InChI |
InChI=1S/C11H12O4/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2,(H,12,13) |
InChI Key |
DOXABALZWJNBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to other benzoic acid derivatives, focusing on substituent effects:
Key Findings:
Binding Affinity :
- Benzoyl derivatives (e.g., 2-(4-methylbenzoyl)benzoic acid) exhibit stronger receptor binding (ΔGbinding = -7.1 kcal/mol) compared to methoxy or unsubstituted analogs . The THF-substituted compound’s binding is theorized to be weaker due to steric hindrance but may compensate via H-bonding with the THF oxygen.
- Methoxy and THF-ether groups both introduce oxygen-based interactions, but the THF ring’s conformational flexibility could modulate binding specificity .
Synthesis and Yield :
- The synthesis of this compound likely parallels methods for similar ether-linked benzoic acids (e.g., THF as a solvent; reports 55% yield for a related compound) .
- Benzoyl derivatives are typically synthesized via Friedel-Crafts acylation, achieving ~50–60% yields .
Physicochemical Properties: Solubility: The THF substituent enhances solubility in tetrahydrofuran and ethanol compared to methyl or benzoyl groups . Acidity (pKa): Electron-donating substituents (e.g., THF-ether) increase pKa (~3.8 inferred) relative to electron-withdrawing groups (e.g., benzoyl, pKa ~2.9) .
Biological Activity: THF-containing compounds (e.g., quinoline derivatives in ) are prioritized in drug design for their balanced solubility and bioavailability . Caffeic acid’s antioxidant activity contrasts with the inferred receptor-targeting role of this compound .
Research Implications
- Limitations : Direct experimental data (e.g., ΔGbinding, pharmacokinetics) for this compound are lacking; further studies are needed to validate inferred properties.
Q & A
Q. What are the established synthetic routes for 2-(Tetrahydrofuran-3-yloxy)benzoic acid, and what reaction conditions are critical for yield optimization?
The synthesis typically involves etherification between a benzoic acid derivative (e.g., 2-hydroxybenzoic acid) and a tetrahydrofuran-3-yl reagent. Key methods include:
- Nucleophilic substitution : Reacting 2-hydroxybenzoic acid with a tetrahydrofuran-3-yl halide (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple tetrahydrofuran-3-ol with 2-hydroxybenzoic acid under anhydrous conditions . Critical factors : Temperature control, exclusion of moisture, and stoichiometric ratios of reactants. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.8 ppm), tetrahydrofuran oxygen-linked CH (δ 4.5–5.0 ppm), and aliphatic THF protons (δ 1.6–3.8 ppm).
- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), aromatic carbons (δ 110–160 ppm), and THF carbons (δ 25–80 ppm) .
Q. How can researchers assess the purity of this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30), UV detection at 254 nm. Purity >98% is typical for research-grade material .
- Melting point : Compare observed mp (e.g., 185–187°C) with literature values. Discrepancies indicate impurities .
Advanced Research Questions
Q. What strategies resolve contradictory crystallographic data for this compound derivatives?
- SHELX refinement : Use SHELXL for high-resolution data to model disorder in the tetrahydrofuran ring. Adjust occupancy factors and apply restraints to bond lengths/angles .
- Twinned data analysis : For crystals with twinning, employ SHELXE to deconvolute overlapping reflections .
- Validation tools : Check R-factors, residual electron density maps, and Platon’s ADDSYM to detect missed symmetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
